![molecular formula C9H12Cl2N2O3 B7971640 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate is a chemical compound with the molecular formula C9H8N2O2·2HCl·H2O It is a derivative of imidazo[1,2-a]pyridine, featuring a methyl group at the 2-position and a carboxylic acid group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with imidazo[1,2-a]pyridine as the starting material.
Methylation: The imidazo[1,2-a]pyridine undergoes methylation at the 2-position using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxylation: The methylated product is then subjected to carboxylation to introduce the carboxylic acid group at the 8-position. This can be achieved using reagents like carbon monoxide in the presence of a catalyst.
Hydrochloride Formation: The carboxylic acid derivative is treated with hydrochloric acid to form the dihydrochloride salt.
Hydration: Finally, the dihydrochloride salt is hydrated to obtain the hydrate form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.
Substitution Products: Derivatives with different functional groups introduced at various positions on the ring.
科学研究应用
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: The compound can be used in the production of materials and chemicals with specific properties.
作用机制
2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate is similar to other imidazo[1,2-a]pyridine derivatives, such as 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate. it is unique in its specific substitution pattern and the presence of the carboxylic acid group at the 8-position. This uniqueness allows it to have distinct chemical and biological properties compared to other similar compounds.
相似化合物的比较
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate
Imidazo[1,2-a]pyridine derivatives with different substitution patterns
属性
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH.H2O/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6;;;/h2-5H,1H3,(H,12,13);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQRDVXUHCMBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C(=O)O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
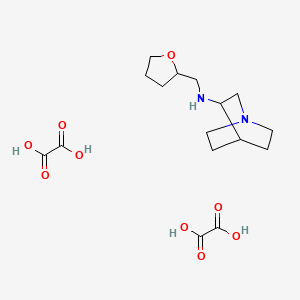
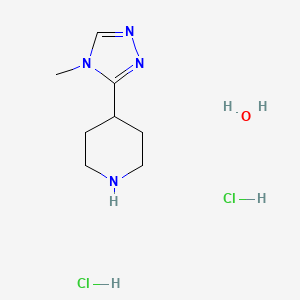
![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)
![[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate](/img/structure/B7971578.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)
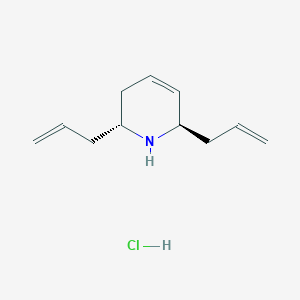
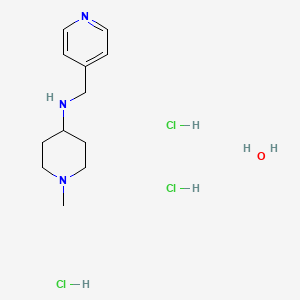
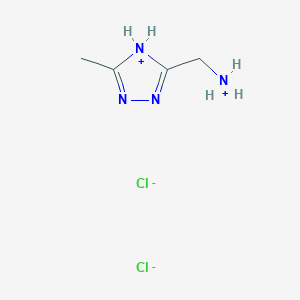
![(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate](/img/structure/B7971627.png)
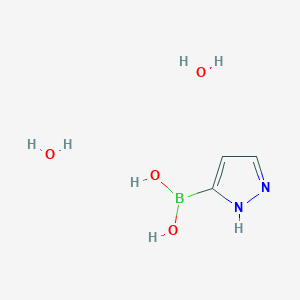
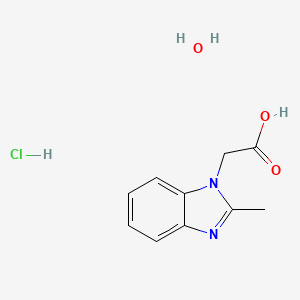
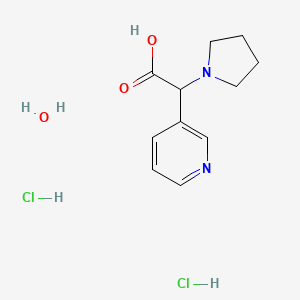
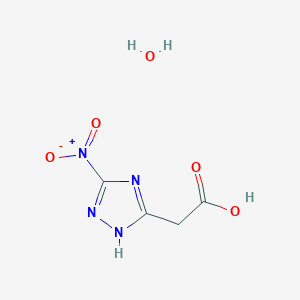
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)
